molecular formula C10H11F2NO B13508528 3-(2,3-Difluorophenoxy)pyrrolidine

3-(2,3-Difluorophenoxy)pyrrolidine

Cat. No.: B13508528
M. Wt: 199.20 g/mol
InChI Key: IKESORRSNRSGQF-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenoxy)pyrrolidine is an organic compound with the molecular formula C10H11F2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorophenoxy group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenoxy)pyrrolidine typically involves the reaction of 2,3-difluorophenol with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 2,3-difluorophenol reacts with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenoxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-(2,3-Difluorophenoxy)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenoxy)pyrrolidine involves its interaction with specific molecular targets. The difluorophenoxy group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring contributes to the overall stability and bioavailability of the compound .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(2,3-difluorophenoxy)pyrrolidine

InChI

InChI=1S/C10H11F2NO/c11-8-2-1-3-9(10(8)12)14-7-4-5-13-6-7/h1-3,7,13H,4-6H2

InChI Key

IKESORRSNRSGQF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C(=CC=C2)F)F

Origin of Product

United States

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